Sulfuric acid thallium(1+) salt (1:2)

Catalog No.
S586696
CAS No.
7446-18-6
M.F
Tl2SO4
O4STl2
M. Wt
302.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfuric acid thallium(1+) salt (1:2)

CAS Number

7446-18-6

Product Name

Sulfuric acid thallium(1+) salt (1:2)

Molecular Formula

Tl2SO4
O4STl2

Molecular Weight

302.46 g/mol

InChI

InChI=1S/H2O4S.Tl/c1-5(2,3)4;/h(H2,1,2,3,4);

InChI Key

YTQVHRVITVLIRD-UHFFFAOYSA-L

SMILES

OS(=O)(=O)O.[Tl]

solubility

Solubility in 100 ml water at 0 °C: 2.70 g, at 20 °C: 4.87 g, at 100 °C: 18.45 g
48.7 g/l @ 15 °C; 191.4 g/l @ 100 °C
Solubility in water, g/100ml at 20 °C: 4.87 (moderate)

Synonyms

thallium sulfate, thallium sulfate dithallium (+1) salt

Canonical SMILES

[O-]S(=O)(=O)[O-].[Tl+].[Tl+]

The exact mass of the compound Sulfuric acid, thallium(1+) salt (1:2) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in 100 ml water at 0 °c: 2.70 g, at 20 °c: 4.87 g, at 100 °c: 18.45 g48.7 g/l @ 15 °c; 191.4 g/l @ 100 °csolubility in water, g/100ml at 20 °c: 4.87 (moderate). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15205. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Thallium - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thallium(I) sulfate (CAS: 7446-18-6) is a highly stable, water-soluble monovalent thallium salt primarily procured as a heavy-metal precursor for advanced materials synthesis, including high-temperature superconductors, specialized infrared optical materials, and photoelectric cells. Unlike trivalent thallium compounds, it provides a stable Tl(I) oxidation state in both aqueous solutions and solid-state matrices. Its procurement value is driven by its moderate aqueous solubility (48.7 g/L at 20 °C) and exceptional thermal stability (melting point 632 °C), which allow for precise stoichiometric control in both wet-chemical deposition and high-temperature calcination workflows [1].

Generic substitution with other thallium(I) salts severely compromises process control in material synthesis. Substituting with thallium(I) chloride (TlCl) limits aqueous processing due to its low water solubility (3.3 g/L), forcing the use of larger solvent volumes or elevated temperatures that disrupt deposition kinetics [1]. Conversely, thallium(I) nitrate (TlNO3) is highly soluble but thermally decomposes at 430 °C and introduces strongly oxidizing nitrate ions, which can interfere with the reduction of co-deposited metals or chalcogenides [2]. Thallium(I) sulfate provides the necessary balance of aqueous availability and thermal resilience without introducing competing oxidizing species, making it non-interchangeable for sensitive doping and thin-film applications.

Aqueous Processability and Precursor Concentration Limit

Thallium(I) sulfate provides an optimal solubility profile for aqueous precursor solutions, dissolving at 48.7 g/L at 20 °C, whereas the common halide substitute, thallium(I) chloride, achieves only 3.3 g/L under identical conditions [1]. This nearly 15-fold difference allows for the formulation of high-concentration Tl(I) doping solutions without the need for excessive solvent volumes or heating.

Evidence DimensionAqueous Solubility at 20 °C
Target Compound Data48.7 g/L
Comparator Or BaselineThallium(I) chloride (3.3 g/L)
Quantified Difference~14.7x higher solubility
ConditionsAqueous solution, 20 °C

Enables the preparation of high-concentration precursor baths for electrodeposition or wet-chemical doping, significantly improving manufacturing throughput and reducing solvent waste.

Thermal Stability in Solid-State Synthesis Workflows

In solid-state synthesis, thallium(I) sulfate exhibits superior thermal resilience, melting at 632 °C without premature decomposition. In contrast, thallium(I) nitrate melts at 206 °C and decomposes entirely by 430 °C [1]. This extended thermal window prevents premature precursor outgassing during the high-temperature calcination steps required for advanced material manufacturing.

Evidence DimensionMelting Point and Thermal Decomposition Threshold
Target Compound DataMelts at 632 °C (evaporates without decomposition)
Comparator Or BaselineThallium(I) nitrate (Melts at 206 °C, decomposes at 430 °C)
Quantified Difference426 °C higher melting point; avoids low-temperature decomposition
ConditionsStandard atmospheric pressure heating

Critical for high-temperature calcination workflows where premature precursor degradation ruins the stoichiometric ratio of the final ceramic or alloy.

Counter-Ion Inertness in Chalcogenide Thin-Film Deposition

When synthesizing thallium selenide (Tl-Se) or sulfide layers for photoconductors, the choice of precursor salt dictates phase purity. Thallium(I) sulfate utilizes a non-oxidizing sulfate counter-ion, whereas thallium(I) nitrate introduces strongly oxidizing nitrate ions that can alter the oxidation state of the chalcogenide or co-doped metals (e.g., Cu, Ga) during adsorption/diffusion processes [1].

Evidence DimensionCounter-ion oxidizing potential
Target Compound DataNon-oxidizing sulfate anion
Comparator Or BaselineStrongly oxidizing nitrate anion (from TlNO3)
Quantified DifferenceElimination of parasitic oxidation reactions during deposition
ConditionsAqueous adsorption/diffusion deposition of Tl-Se layers

Ensures high phase purity and predictable electrical properties when manufacturing thallium-doped thin films for microelectronics.

Aqueous Deposition of Thallium Chalcogenide Photoconductors

Thallium(I) sulfate is the preferred precursor for fabricating mixed Tl-M-Se (e.g., Tl-Cu-Se) layers via aqueous adsorption/diffusion methods. Its high solubility ensures adequate Tl(I) concentration, while its non-oxidizing sulfate anion prevents the degradation of the selenide matrix, ensuring optimal optoelectronic properties [1].

Precursor for High-Temperature Cuprate Superconductors

In the solid-state synthesis of thallium-barium-calcium-copper oxide (TBCCO) superconductors, thallium(I) sulfate's high melting point (632 °C) allows it to withstand initial calcination temperatures without premature decomposition, ensuring precise thallium stoichiometry in the final superconducting phase [2].

Formulation of Specialized Optical Glasses

Procured as a highly pure, stable source of thallium, this sulfate salt is utilized in the melt-processing of high-refractive-index optical glasses and infrared transmission windows, where its thermal stability prevents void formation and outgassing during the glass-melting process [2].

Physical Description

Thallium sulfate appears as odorless white rhomboid prisms or a dense white powder. Density 6.77 g / cm3. Melting point 1170°F (632°C). Extremely toxic by ingestion. Very toxic by skin absorption and ingestion. A slow acting cumulative poison. Used as a rat poison, and an ant bait. Also used for analysis (testing for iodine in the presence of chlorine) and ozonometry. Not registered as a pesticide in the U.S.
WHITE OR COLOURLESS CRYSTALS.

Color/Form

White, rhomboid prisms
Colorless ... solid
White rhomboid crystals
Colorless, dense powde

Boiling Point

Decomposes (EPA, 1998)
Decomposes

Density

6.77 (EPA, 1998)
6.77
6.77 g/cm³

Odor

Odorless

Melting Point

1170 °F (EPA, 1998)
632 °C

UNII

U9F9QIR12T

Related CAS

10031-59-1 (Parent)

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Rodenticides

Mechanism of Action

Heavy-metal poison, blocks cellular enzymes. Stomach action against some types of insects.
... STUDY INVOLVING /THALLIUM SOLUBLE SALTS EFFECTS ON MOUSE CELL CULTURES SHOWED/ ... CYTOPATHIC EFFECTS ... GREATLY ENLARGED MITOCHONDRIA IN AXONS OF PERIPHERAL NERVE FIBERS. ... MECHANISM /CONCERNS INACTIVATION OF/ ... SH GROUPS THAT /ALLOW/ ... INCR PERMEABILITY OF MITOCHONDRIA LEADING TO WATER INFLUX & SWELLING. /THALLIUM CMPD/
TRIVALENT THALLIUM COMPOUNDS ARE SOMEWHAT LESS TOXIC THAN ARE THALLIUM ION COMPOUNDS ... THALLIUM ACTS AS A MITOTIC AGENT & GENERAL CELLULAR POISON. CELLULAR ACCUM OF THALLIUM IN MUSCLE & OTHER TISSUES CAUSES DERANGEMENT OF NORMAL CELLULAR METABOLISM ... HIGH THALLIUM CONCN IN BLOOD AGGLUTINATES ERYTHROCYTES & LYSES THEM FOLLOWING THALLIUM ION ACCUMMULATION WITHIN ERYTHROCYTES. /THALLIUM SALTS/
Thallium inhibits enzymes, but nothing is really known of a biochemical lesion. In fatal cases, there usually is extensive peripheral paralysis and cardiovascular involvement. The immediate cause of death may be peripheral respiratory failure of cardiac arrest. /Thallium/

Vapor Pressure

Inappreciable (EPA, 1998)
Zero

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

7446-18-6
10031-59-1

General Manufacturing Information

Sulfuric acid, thallium(1+) salt (1:2): ACTIVE

Dates

Last modified: 04-14-2024

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